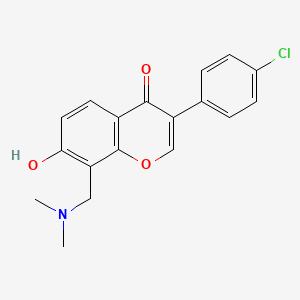

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

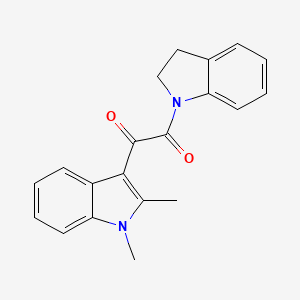

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one, also known as CDMC, is a chemical compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Nonlinear Optical Properties

One study focused on the synthesis of a novel chalcone derivative compound, which exhibited significant third-order nonlinear optical properties. This property suggests its potential as a candidate for optical device applications like optical limiters (Rahulan et al., 2014).

Antibacterial and Antioxidant Applications

Another research explored the synthesis of new derivatives, demonstrating notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, alongside antioxidant activities. This highlights the compound's potential in developing new antibacterial and antioxidant agents (Al-ayed, 2011).

Catalysis in Organic Synthesis

Research into novel polystyrene-supported catalysts utilized for the Michael addition in the synthesis of Warfarin and its analogues showcases the compound's role in enhancing green chemistry methodologies. The catalysts proved to be efficient, recoverable, and reusable, underscoring the importance of environmentally friendly approaches in organic synthesis (Alonzi et al., 2014).

Spectral and Acid-Base Properties

A study on the derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, including compounds with chloro, methoxy, and dimethylamino substituents, investigated their ground-state and electronically excited-state behavior. This research is pivotal for understanding the substituent effect on spectral properties, which could be beneficial in designing fluorescent materials (Serdiuk & Roshal, 2015).

Fluorescent Probing and Solvent Interaction

Another application involves the compound acting as a fluorescent probe sensitive to hydrogen bonding interactions, which can significantly affect its emission spectra. This characteristic makes it suitable for studying solvent properties and interactions, providing insights into the solution dynamics (Pivovarenko et al., 2004; Pivovarenko et al., 2005).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOZTZGFSFSCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)